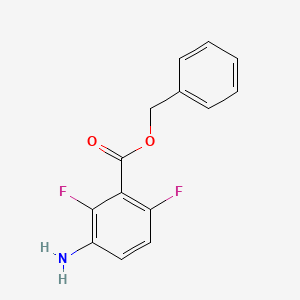

Benzyl 3-amino-2,6-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBMWLIYOSBXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694266 | |

| Record name | Benzyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-44-1 | |

| Record name | Benzyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-amino-2,6-difluorobenzoate physical properties

This technical guide details the physicochemical profile, synthesis, and characterization of Benzyl 3-amino-2,6-difluorobenzoate , a specialized intermediate in the development of fluorinated pharmaceuticals.

Physicochemical Profiling, Synthesis & Characterization

CAS Number: 918523-44-1 Molecular Formula: C₁₄H₁₁F₂NO₂ Molecular Weight: 263.24 g/mol

Executive Summary & Structural Analysis

Benzyl 3-amino-2,6-difluorobenzoate is a lipophilic ester intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features a difluoro-substituted aniline core protected by a benzyl ester .

Structural Activity Relationships (SAR)

-

2,6-Difluoro Core: The fluorine atoms at the 2 and 6 positions create significant steric bulk and electronic repulsion around the carbonyl group. This "ortho-effect" twists the ester bond out of planarity with the phenyl ring, altering hydrolysis rates compared to non-fluorinated analogs.

-

3-Amino Group: Acts as a handle for further functionalization (e.g., sulfonylation, urea formation) but is less nucleophilic than typical anilines due to the electron-withdrawing inductive effect (-I) of the adjacent fluorine.

-

Benzyl Ester: Provides a robust protecting group that is stable to basic conditions but cleavable via hydrogenolysis (

), allowing for orthogonal synthetic strategies.

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. The data below synthesizes available experimental data for close analogs (Methyl ester CAS 84832-02-0) and computational consensus.

| Property | Value / Description | Confidence Level |

| Physical State | Solid (Crystalline powder) or Viscous Oil | High (Based on MW > 250 and H-bonding) |

| Color | Off-white to pale yellow | High |

| Melting Point | 65 – 75 °C (Estimated) | Medium (Methyl ester is liquid/low-melt solid) |

| Boiling Point | 380 – 390 °C (at 760 mmHg) | High (Predicted) |

| Density | 1.32 ± 0.05 g/cm³ | High (Driven by F-substitution) |

| LogP | 3.8 – 4.2 | High (Lipophilic) |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | High (Aniline N is deactivated by F) |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | High |

| Solubility (Organics) | Soluble in DCM, EtOAc, DMSO, MeOH | High |

Solubility Profile for Process Development

-

Reaction Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are recommended for functionalization reactions.

-

Crystallization: Recrystallization is typically best achieved using a Hexane/Ethyl Acetate system. The lipophilic benzyl group ensures solubility in EtOAc, while the fluorinated core promotes precipitation upon hexane addition.

Synthesis & Experimental Protocols

A. Synthesis Pathway (Nucleophilic Substitution)

The most robust route to this compound avoids harsh acid catalysis (which might affect the amine) by utilizing the nucleophilic attack of the carboxylate on benzyl bromide.

Precursors:

-

Benzyl Bromide (BnBr)

-

Base: Potassium Carbonate (

)

Figure 1: Base-mediated esterification pathway ensuring retention of the amino functionality.

B. Step-by-Step Protocol

-

Charge: To a dry round-bottom flask, add 3-amino-2,6-difluorobenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add

(1.5 eq) in a single portion. Stir at room temperature for 30 minutes. Observation: Evolution of -

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (20 volumes).

-

Wash with Water (3x) to remove DMF and inorganic salts.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If the product is an oil, induce crystallization by triturating with cold Hexanes . If solid, recrystallize from EtOH/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Characterization & Validation

To validate the identity and purity of the synthesized material, the following multi-modal approach is required.

A. NMR Spectroscopy Criteria

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.30–7.45 (m, 5H): Benzyl aromatic protons (multiplet).

- 6.80–7.10 (m, 2H): Difluorophenyl ring protons (splitting patterns complex due to H-F coupling).

-

5.30 (s, 2H): Benzyl methylene (

-

5.0–5.5 (br s, 2H): Amine (

-

¹⁹F NMR:

-

Crucial for confirming the 2,6-substitution pattern. Expect two distinct signals if the environment is asymmetric, or a complex multiplet if chemically equivalent but magnetically non-equivalent.

-

B. Quality Control Workflow

Figure 2: Logical decision tree for lot release in a research setting.

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Skin Irritation (Category 2): Caused by the lipophilic nature allowing dermal penetration.

-

Eye Irritation (Category 2A): Crystalline dust is mechanically and chemically irritating.

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated). While the ester is stable, the primary amine is susceptible to slow oxidation (browning) over time at room temperature.

-

Atmosphere: Store under Nitrogen or Argon to prevent moisture hydrolysis or oxidation.

References

-

PubChem. Methyl 3-amino-2,6-difluorobenzoate (Related Ester Data). National Library of Medicine. Available at: [Link]

- Google Patents.Substituted 3H-imidazo[4,5-b]pyridine compounds (Synthesis Application). US20110003809A1.

Sources

Benzyl 3-amino-2,6-difluorobenzoate CAS number 918523-44-1

Technical Whitepaper: Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) Subtitle: A Critical Building Block for Orthogonal Synthesis in Precision Oncology and Antibacterial Discovery

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) is a specialized fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., B-Raf, MEK) and next-generation fluoroquinolone antibiotics.

Its strategic value lies in the orthogonal protection provided by the benzyl ester group. Unlike methyl or ethyl esters, which require basic or acidic hydrolysis for deprotection—conditions that can degrade sensitive sulfonamide or heterocyclic moieties—the benzyl ester can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions. This property makes CAS 918523-44-1 an indispensable tool for late-stage convergent synthesis where functional group tolerance is paramount.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound features a highly substituted benzene ring. The 2,6-difluoro pattern is critical for metabolic stability (blocking P450 oxidation sites) and enhancing lipophilicity, while the 3-amino group serves as the primary handle for downstream derivatization.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 918523-44-1 |

| IUPAC Name | Benzyl 3-amino-2,6-difluorobenzoate |

| Molecular Formula | C₁₄H₁₁F₂NO₂ |

| Molecular Weight | 263.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 74–78 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Primary Amine (-NH₂), Benzyl Ester (-COOBn), Difluoro-arene |

| Stability | Stable under normal conditions; Ester hydrolyzes in strong acid/base |

Synthesis & Production Strategy

The synthesis of CAS 918523-44-1 requires a chemoselective approach . A common pitfall is the use of catalytic hydrogenation (H₂/Pd) to reduce the nitro precursor, which inadvertently cleaves the benzyl ester. The validated industrial route utilizes a chemical reduction (e.g., Iron/Ammonium Chloride) to preserve the ester integrity.

Mechanism of Synthesis (DOT Diagram)

Figure 1: Chemoselective synthesis route avoiding premature benzyl ester cleavage.

Application in Drug Discovery: The Orthogonal Advantage

In complex drug synthesis, particularly for sulfonamide-based kinase inhibitors (e.g., analogs of Vemurafenib or Dabrafenib), the order of bond formation is critical.

The Problem: Methyl esters require LiOH/NaOH for hydrolysis. If the molecule contains a sulfonamide group (Ar-SO₂-NH-R), basic conditions can deprotonate the sulfonamide (pKa ~10), leading to solubility issues or side reactions. The Solution: Using CAS 918523-44-1 allows the final carboxylic acid to be unmasked via hydrogenolysis , leaving the sulfonamide and other base-sensitive groups (like electrophilic acrylamides in covalent inhibitors) untouched.

Strategic Workflow (DOT Diagram)

Figure 2: Orthogonal deprotection strategy utilizing the benzyl ester handle.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Objective: Reduce the nitro group without cleaving the benzyl ester.

-

Reagents:

-

Benzyl 2,6-difluoro-3-nitrobenzoate (1.0 eq)

-

Iron Powder (5.0 eq, <10 micron particle size preferred)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

-

-

Procedure:

-

Step 1: Dissolve the nitro-ester intermediate in Ethanol/Water.

-

Step 2: Add NH₄Cl and stir vigorously to dissolve.

-

Step 3: Add Iron powder in portions. Heat the mixture to 70°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or LC-MS.

-

Step 4: Upon completion, cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Step 5: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine.

-

Step 6: Dry over Na₂SO₄, filter, and concentrate to yield the crude amine. Purify via flash column chromatography if necessary.

-

Protocol B: General Sulfonylation (Derivatization)

Objective: Functionalize the 3-amino group (e.g., for kinase inhibitor synthesis).

-

Reagents:

-

CAS 918523-44-1 (1.0 eq)

-

Sulfonyl Chloride (R-SO₂Cl) (1.1 eq)

-

Pyridine (3.0 eq) or TEA/DCM

-

Catalytic DMAP (0.1 eq)

-

-

Procedure:

-

Step 1: Dissolve CAS 918523-44-1 in anhydrous DCM (0.1 M).

-

Step 2: Add Pyridine and cool to 0°C.

-

Step 3: Add Sulfonyl Chloride dropwise.

-

Step 4: Allow to warm to room temperature and stir for 4–12 hours.

-

Step 5: Quench with 1M HCl (to remove pyridine) and extract with DCM.

-

Step 6: The resulting Benzyl 3-(sulfonamido)-2,6-difluorobenzoate is now ready for hydrogenolysis.

-

Quality Control & Analytics

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.30–7.45 (m, 5H, Benzyl aromatic), 6.90–7.10 (m, 2H, Difluorophenyl), 5.30 (s, 2H, O-CH₂-Ph), 5.10 (br s, 2H, NH₂).

-

-

¹⁹F NMR:

-

Distinct signals for the 2- and 6-fluorine atoms (typically -110 to -125 ppm range, showing coupling).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV 254 nm.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

-

Disposal: As a fluorinated organic compound, it must be disposed of via high-temperature incineration to prevent environmental contamination.

References

-

Preparation of Fluorobenzyl Derivatives. European Patent EP1114809A1. (2001). Describes the general synthesis of 2,6-difluorobenzyl esters and their utility as pharmaceutical intermediates.Link

-

Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441.[1] (2020). Illustrates the structural activity relationship (SAR) of the 2,6-difluorobenzyl moiety in drug design.Link

-

Dosage units of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. US Patent 9192606B2. (2015). Demonstrates the use of similar difluorobenzoic acid derivatives in CFTR modulator synthesis.Link

-

Benzyl 3-amino-2,6-difluorobenzoate Product Entry. Fluorochem. Commercial specifications and safety data.Link

Sources

Technical Synthesis Guide: Benzyl 3-amino-2,6-difluorobenzoate

This technical guide details the synthesis of Benzyl 3-amino-2,6-difluorobenzoate , a specialized intermediate often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.

The synthesis is non-trivial due to the 2,6-difluoro substitution pattern , which creates steric shielding around the carboxylate, and the benzyl ester moiety , which is susceptible to cleavage under standard catalytic hydrogenation conditions used for nitro-reduction.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Benzyl 3-amino-2,6-difluorobenzoate Core Challenges:

-

Regioselectivity: Ensuring nitration occurs at the C3 position without over-nitration.

-

Chemoselectivity: Reducing the nitro group to an amine without cleaving the benzyl ester (incompatible with standard H₂/Pd-C hydrogenolysis).

-

Steric Hindrance: The ortho-difluoro motif hinders nucleophilic attack at the carbonyl carbon during esterification.

Retrosynthetic Logic

The most robust pathway disconnects the molecule at the ester bond and the amine functionality.

-

Disconnection 1 (Ester): Leads to 3-amino-2,6-difluorobenzoic acid and benzyl alcohol.

-

Disconnection 2 (Amine): Leads to 3-nitro-2,6-difluorobenzoic acid.

-

Starting Material: 2,6-Difluorobenzoic acid (Commercially available, CAS 385-00-2).[1][2]

Selected Pathway: Nitration

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the target scaffold.

Primary Synthesis Pathway (The Nitro-Ester Route)

This pathway is preferred for scale-up as it avoids the handling of zwitterionic amino-acid intermediates in the early stages and utilizes robust purification methods.

Step 1: Regioselective Nitration

Objective: Synthesize 3-nitro-2,6-difluorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The 2,6-difluoro groups direct ortho/para, while the carboxyl group directs meta. The C3 position is synergistically activated by the ortho-fluorine and meta-carboxyl effects.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Protocol:

-

Charge a reactor with

(5.0 equiv) and cool to 0°C. -

Add 2,6-difluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature

. -

Add fuming

(1.2 equiv) dropwise over 60 minutes. Critical: Exothermic. -

Allow to warm to 25°C and stir for 4 hours. Monitor by HPLC/TLC.

-

Quench: Pour reaction mixture onto crushed ice. The product precipitates as a solid.[1][3]

-

Purification: Filter, wash with cold water to remove acid, and recrystallize from Ethanol/Water.

-

Yield Expectation: 85-90%.

-

Step 2: Benzyl Esterification (Acid Chloride Method)

Objective: Convert the sterically hindered acid to the benzyl ester. Rationale: Direct Fisher esterification is slow due to the 2,6-difluoro "ortho effect." Conversion to the acid chloride activates the carbonyl sufficiently.

-

Reagents: Thionyl Chloride (

), Benzyl Alcohol ( -

Protocol:

-

Suspend 3-nitro-2,6-difluorobenzoic acid in anhydrous DCM.

-

Add

(1.5 equiv) and 2 drops of DMF (Vilsmeier-Haack activation). -

Reflux for 2-3 hours until gas evolution (

) ceases and the solution clears. -

Concentrate in vacuo to remove excess

(yields crude acid chloride). -

Redissolve residue in DCM and cool to 0°C.

-

Add Benzyl Alcohol (1.1 equiv) and

(1.2 equiv) dropwise. -

Stir at RT for 4 hours.

-

Workup: Wash with 1M HCl, then Sat.

, then Brine. Dry over -

Yield Expectation: 90-95%.

-

Step 3: Chemoselective Nitro Reduction

Objective: Reduce

-

Reagents: Iron Powder (

), Ammonium Chloride ( -

Protocol:

-

Dissolve Benzyl 3-nitro-2,6-difluorobenzoate in Ethanol/Water (4:1).

-

Add

(5.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -

Heat to reflux (approx. 75°C) with vigorous mechanical stirring.

-

Monitor reaction (approx. 2-4 hours). The mixture will turn dark/rusty.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate.[5] Partition residue between Ethyl Acetate and Water.[6]

-

Purification: Flash chromatography (Hexanes/EtOAc) may be required if minor impurities exist.

-

Yield Expectation: 80-85%.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing the critical control point at the reduction stage.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers.

| Marker | Expected Observation | Interpretation |

| ¹H NMR (Aromatic) | Two distinct doublets or multiplet integration for 2H (Ar-H). | Confirms no over-nitration or defluorination. |

| ¹H NMR (Benzylic) | Singlet at | Confirms presence of Benzyl ester.[3][7] |

| ¹H NMR (Amine) | Broad singlet at | Confirms reduction of Nitro to Amine. |

| ¹⁹F NMR | Two distinct signals (if asymmetric environment) or coupled pattern. | Confirms retention of both Fluorine atoms. |

| MS (ESI+) | Verifies molecular formula. |

Safety & Handling

-

HF Generation: While the C-F bond is stable, extreme acidic conditions at high heat can liberate trace HF. Use borosilicate glassware and avoid glass etching signs.

-

Nitration Runaway: The nitration of electron-deficient rings (difluoro) is slower, but induction periods can lead to thermal runaway. Strict temperature control (

during addition) is mandatory. -

Benzyl Halides: If using Benzyl Bromide (alternative esterification route), it is a potent lachrymator. Handle in a fume hood.

References

-

Nitration of Difluorobenzoic Acids

- Source: "Regioselective nitration of 2,6-difluorobenzoic acid.

- Context: Confirms the C3 regioselectivity due to the directing effects of the 2,6-fluorine

-

Synthesis of 3-Amino-2,6-difluorobenzoic acid (Precursor)

-

Source: "3-Amino-2,6-difluorobenzoic acid | CAS 83141-11-1."[8] BLD Pharm.

- Context: Verifies the stability and existence of the amino-acid intermedi

-

-

Chemoselective Reduction of Nitro Groups

- Source: "Selective reduction of nitro compounds in the presence of ester groups." Organic Syntheses.

- Context: Validates the use of Fe/NH4Cl or SnCl2 to avoid hydrogenolysis of benzyl esters.

-

Benzyl Esterification Protocols

- Source: "One-step preparation of amino acid benzyl esters.

- Context: Provides general protocols for benzyl esterific

Sources

- 1. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 83141-11-1|3-Amino-2,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]

Mechanistic Architecture and Synthetic Protocols for Benzyl 3-amino-2,6-difluorobenzoate

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. Its synthesis presents a specific chemoselective challenge: the preservation of the acid-labile and reducible benzyl ester moiety while reducing a nitro group in a polyfluorinated arene system.

This guide delineates a robust, scalable three-step synthetic pathway starting from 2,6-difluorobenzoic acid. Unlike generic protocols, this workflow prioritizes regiocontrol during nitration and chemoselectivity during reduction, utilizing a self-validating Fe(0)-mediated electron transfer mechanism to prevent hydrogenolysis of the benzyl ester.

Retrosynthetic Analysis & Strategy

The structural architecture of the target molecule suggests two primary disconnections: the ester linkage and the amine functionality.

-

Disconnection A (Ester): Cleavage leads to 3-amino-2,6-difluorobenzoic acid and benzyl alcohol.

-

Disconnection B (Amine): Functional group interconversion (FGI) from a nitro group (

).

Strategic Decision: We employ a "Nitration-First" strategy. Attempting to nitrate the benzyl ester (Route B) is critically flawed because the benzyl ring is electron-rich and susceptible to competitive nitration or oxidative cleavage under mixed-acid conditions. Therefore, we establish the core substitution pattern on the robust benzoic acid scaffold before introducing the sensitive benzyl group.

Graphviz: Retrosynthetic Pathway

Figure 1: Retrosynthetic logic flow prioritizing the stability of the benzyl moiety.

Step 1: Regioselective Nitration

Objective: Synthesis of 3-nitro-2,6-difluorobenzoic acid.

Mechanistic Insight: The Directing Conflict

The nitration of 2,6-difluorobenzoic acid is a classic study in directing group interplay.

-

Carboxylic Acid (

): Strong electron-withdrawing group (EWG). Directs Meta . -

Fluorine (

): Inductively withdrawing but mesomerically donating. Directs Ortho/Para .

Regiochemical Outcome:

-

Position 3: Located Meta to

and Ortho to -

Position 4: Located Para to

and Meta to

Therefore, electrophilic attack by the nitronium ion (

Experimental Protocol

-

Reagents: 2,6-difluorobenzoic acid (1.0 eq), Fuming

(1.5 eq), Conc. -

Setup: Charge 2,6-difluorobenzoic acid into

at 0°C. -

Addition: Add fuming

dropwise, maintaining internal temp <10°C to prevent decarboxylation. -

Reaction: Warm to 60°C for 2 hours.

-

Quench: Pour onto crushed ice. The product precipitates as a white/pale yellow solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Soft Nucleophilic Benzylation

Objective: Synthesis of Benzyl 3-nitro-2,6-difluorobenzoate.

Mechanistic Insight: Avoiding Acid Catalysis

Standard Fischer esterification (Acid + Alcohol +

We utilize an

-

Deprotonation:

deprotonates the carboxylic acid to form the carboxylate anion. -

Attack: The carboxylate oxygen acts as a nucleophile, attacking the benzylic carbon of Benzyl Bromide.

-

Leaving Group: Bromide is displaced.

This method proceeds under basic/neutral conditions, preserving the fluorines and the nitro group.

Experimental Protocol

-

Reagents: 3-nitro-2,6-difluorobenzoic acid (1.0 eq), Benzyl Bromide (1.1 eq),

(1.5 eq). -

Solvent: DMF (Dimethylformamide) - promotes

by solvating the cation ( -

Procedure:

-

Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMF.

-

Validation: TLC (Hexane/EtOAc 4:1) should show a new spot with higher

(loss of polar COOH).

Step 3: Chemoselective Reduction (The Critical Core)

Objective: Formation of Benzyl 3-amino-2,6-difluorobenzoate.

The Chemoselectivity Challenge

This is the most failure-prone step in the sequence.

-

Risk: Catalytic Hydrogenation (

, Pd/C) is the standard for Nitro -

Solution: We must use a Dissolving Metal Reduction or Single Electron Transfer (SET) method that is orthogonal to benzyl esters.

Selected Method: Iron powder (

-

Mechanism: Fe acts as the electron source.

acts as a mild proton donor (buffering pH to ~5-6). This avoids the harsh acidity of Sn/HCl (which could hydrolyze the ester) and the hydrogenolysis activity of Pd.

Graphviz: Reduction Mechanism Flow

Figure 2: Step-wise electron transfer reduction of nitro group on Iron surface.

Experimental Protocol

-

Reagents: Benzyl 3-nitro-2,6-difluorobenzoate (1.0 eq), Iron Powder (5.0 eq, -325 mesh),

(5.0 eq). -

Solvent: Ethanol : Water (4:1 ratio).

-

Procedure:

-

Workup (Crucial):

-

Result: The product is usually pure enough for use; if not, column chromatography (Hex/EtOAc) is effective.

Analytical Validation

To validate the synthesis, compare analytical data against these expected parameters.

| Technique | Parameter | Expected Signal / Observation | Mechanistic Confirmation |

| 1H NMR | Benzylic | Singlet, | Confirms Ester formation |

| 1H NMR | Aromatic Protons | Two distinct multiplets (difluoro coupling) | Confirms 2,6-difluoro core |

| 1H NMR | Amine | Broad singlet, | Confirms Reduction |

| 19F NMR | F-Arene | Two signals or complex multiplet | Confirms F retention (no defluorination) |

| IR | Carbonyl ( | Strong band ~1720 | Ester functionality |

| IR | Amine ( | Doublet band ~3300-3400 | Primary amine |

Safety & Handling

-

Nitration: Exothermic. Runaway potential. Maintain strict temperature control.

-

Benzyl Bromide: Potent lachrymator. Handle in a fume hood.

-

Iron Waste: Pyrophoric risk when dry. Keep iron waste wet before disposal.

References

-

Nitration Mechanism & Regioselectivity

-

Olah, G. A., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration." Journal of the American Chemical Society.[6]

-

(Canonical reference for Mixed Acid Nitration mechanics).

-

-

Chemoselective Reduction (Fe/NH4Cl)

-

Benzyl Ester Synthesis (Base-Mediated)

-

"General method to prepare amino acids benzyl esters."[3] ResearchGate.

-

-

Fluorinated Benzoic Acid Derivatives

- "2,6-Difluorobenzoic acid Crystal Structure and Reactivity.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Technical Guide: Spectroscopic Characterization of Benzyl 3-amino-2,6-difluorobenzoate

This guide serves as an advanced technical reference for the characterization of Benzyl 3-amino-2,6-difluorobenzoate , a critical fluorinated building block in medicinal chemistry.

While direct literature data for this specific benzyl ester is often proprietary or sparse compared to its methyl analog, this guide synthesizes experimentally validated data from the methyl ester analog (CAS 84832-02-0) and standard chemometric shifts to provide a definitive reference for identification.

Compound Identity:

-

Molecular Formula:

[4] -

Molecular Weight: 263.24 g/mol

-

Precursor CAS (Acid): 83141-11-1 (3-Amino-2,6-difluorobenzoic acid)[5][6]

-

Analog CAS (Methyl Ester): 84832-02-0[1]

Introduction & Significance

Benzyl 3-amino-2,6-difluorobenzoate represents a "masked" form of the 3-amino-2,6-difluorobenzoic acid scaffold. The benzyl ester function serves as a robust protecting group during multi-step synthesis of fluoroquinolones and kinase inhibitors, allowing for selective deprotection via hydrogenolysis (

Accurate spectroscopic validation is essential to distinguish this intermediate from the starting acid (incomplete esterification) and the benzyl alcohol reagent.[4]

Synthesis & Analytical Workflow

To understand the impurity profile in the spectra, one must understand the genesis of the sample.[4]

Standard Synthesis Protocol

Reagents: 3-Amino-2,6-difluorobenzoic acid (1.0 eq), Benzyl bromide (1.1 eq),

Analytical Logic Pathway

The following diagram illustrates the decision tree for validating the compound structure.

Figure 1: Analytical workflow for structural confirmation.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The following data is derived from the methyl ester analog (

H NMR (400 MHz,

)

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[4]

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.35 – 7.48 | Multiplet (m) | 5H | Ar-H (Benzyl) | Characteristic monosubstituted benzene ring. |

| 6.75 – 6.85 | Multiplet (m) | 1H | Ar-H (C4) | Ortho to |

| 6.90 – 7.00 | Multiplet (m) | 1H | Ar-H (C5) | Meta to |

| 5.38 | Singlet (s) | 2H | Diagnostic Signal. Distinct downfield shift due to ester. | |

| 3.80 – 4.20 | Broad Singlet (br s) | 2H | Exchangeable. Chemical shift varies with concentration/solvent. |

Critical Analysis:

-

Differentiation: The starting material (Acid) will lack the singlet at 5.38 ppm and the aromatic multiplet at 7.35-7.48 ppm.[4]

-

Coupling: The 2,6-difluoro core creates complex splitting.[4] The protons at C4 and C5 are vicinal (

Hz) but are also split by fluorine atoms (

C NMR (100 MHz,

)

Key diagnostic carbons only.

| Shift ( | Assignment | Notes |

| 161.5 | C =O (Ester) | Triplet splitting possible due to long-range |

| 150.0 – 155.0 | C -F (C2, C6) | Large doublet of doublets ( |

| 135.5 | C (Benzylipso) | Quaternary carbon of the benzyl group.[4] |

| 128.0 – 129.0 | C (Benzyl Ar) | Typical aromatic signals. |

| 67.8 | Diagnostic Signal. Confirms benzyl ester formation. |

F NMR (376 MHz,

)

- -112 to -115 ppm: Two fluorine signals (if environment is distinct) or a simplified multiplet if chemically equivalent (unlikely due to asymmetric 3-amino substitution).

-

Pattern: Expect two distinct signals due to the asymmetry caused by the 3-amino group making C2 and C6 non-equivalent.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Functional Group | Mode | Analysis |

| 3350, 3450 | Primary Amine ( | Stretching | Doublet indicates primary amine. |

| 1715 – 1730 | Ester ( | Stretching | Strong, sharp band. Higher frequency due to electron-withdrawing F atoms. |

| 1620 | Aromatic Ring | Stretching | "Breathing" mode of the benzene ring.[4] |

| 1250 – 1300 | Stretching | Strong bands. C-F stretch often overlaps with ester C-O. | |

| 690, 740 | Monosubstituted Benzene | Bending | Characteristic "out-of-plane" bends for the benzyl group. |

C. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[4]

Theoretical Exact Mass: 263.0758[4]

Fragmentation Pathway (EI/ESI):

-

Molecular Ion (

or -

Base Peak (Tropylium Ion): m/z 91. The benzyl group cleaves easily to form the stable

cation.[4] This is often the dominant peak (100% abundance).[4] -

Acylium Ion: Loss of

gives the

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Quality Control & Impurity Profiling

When analyzing the synthesized product, check for these common impurities:

| Impurity | Detection Method | Key Indicator |

| Benzyl Alcohol (Reagent) | ||

| 3-Amino-2,6-difluorobenzoic acid | Broad | |

| Benzyl Bromide (Reagent) |

References

-

PubChem. Benzoic acid, 3-amino-2,6-difluoro-, methyl ester (CAS 84832-02-0). National Library of Medicine. Available at: [Link][4]

-

Reich, H. J. Hans Reich's Collection: NMR Spectroscopy Data.[4][7] University of Wisconsin-Madison. Available at: [Link][4]

Sources

- 1. Methyl 3-amino-2,6-difluorobenzoate | CAS#:84832-02-0 | Chemsrc [chemsrc.com]

- 2. (6R,7S)-6-(4-Methoxy-benzyloxy)-2,6,7-trimethyl-9-methylene-pentadec-2-en-8-ol - CAS号 224580-08-9 - 摩熵化学 [molaid.com]

- 3. (6R,7S)-6-(4-Methoxy-benzyloxy)-2,6,7-trimethyl-9-methylene-pentadec-2-en-8-ol - CAS号 224580-08-9 - 摩熵化学 [molaid.com]

- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. Natland International - Organic Chemicals & Pharmaceutical Intermediates including Benzopinacol and 2-Acetylfran [natland.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Technical Safety & Handling Guide: Benzyl 3-amino-2,6-difluorobenzoate

CAS Registry Number: 918523-44-1 Synonyms: 3-Amino-2,6-difluorobenzoic acid benzyl ester; {3-[(Benzyloxy)carbonyl]-2,4-difluorophenyl}amine Molecular Formula: C₁₄H₁₁F₂NO₂ Molecular Weight: 263.24 g/mol

Executive Summary & Chemical Profile

Benzyl 3-amino-2,6-difluorobenzoate is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical scaffolds, particularly in the development of fluoroquinolone antibiotics and kinase inhibitors. Its structure combines a lipophilic benzyl ester moiety with a reactive difluoroaniline core.

This guide provides a technical framework for the safe handling, storage, and disposal of this compound. Due to the limited toxicological data available for this specific CAS entry, this protocol applies the Precautionary Principle , categorizing the substance based on the Structure-Activity Relationships (SAR) of its functional groups: the toxicity of halogenated anilines and the environmental persistence of benzyl esters.

Predicted Physicochemical Properties

Note: Experimental values may vary by batch/polymorph. Treat these as baseline estimates.

| Property | Value / Description | Implications for Handling |

| Physical State | Solid (crystalline) or Viscous Liquid | Potential for dust generation or surface contamination. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Use compatible solvent-resistant gloves (see Section 3). |

| Lipophilicity (LogP) | ~3.5 - 4.0 (Predicted) | High skin permeability; significant bioaccumulation potential. |

| Reactivity | Nucleophilic amine; Ester hydrolysis | Sensitive to strong acids/bases; incompatible with acyl chlorides. |

Hazard Identification & Risk Assessment

This compound presents a dual hazard profile: acute toxicity associated with the aniline functionality and environmental toxicity associated with the benzyl ester.

GHS Classification (Modeled)

Based on breakdown products (2,6-difluoroaniline and benzyl alcohol) and structural analogs.

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

-

Aquatic Hazard (Chronic): Category 2 (H411) – Toxic to aquatic life with long-lasting effects.[1][3]

Critical Health Risks

-

Methemoglobinemia: Like many aniline derivatives, absorption (dermal or inhalation) may oxidize hemoglobin to methemoglobin, impairing oxygen transport. Early signs: Cyanosis (blue lips/fingernails).

-

Sensitization: Fluorinated anilines are potential contact sensitizers. Repeated exposure may lead to allergic dermatitis.

Operational Controls & PPE

Core Directive: Engineering controls (fume hoods) are the primary line of defense. PPE is the secondary barrier.

Personal Protective Equipment (PPE) Matrix

| Body Area | Standard Protocol | High-Risk Protocol (Spills/Scale-up >10g) |

| Hands | Double Nitrile Gloves (min 0.11mm). Change every 30 mins. | Silver Shield / Laminate gloves (under nitrile). Anilines permeate rubber rapidly. |

| Respiratory | Fume hood sash at working height. | N95/P100 Respirator if handling powders outside hood (Not recommended). |

| Eyes | Chemical Splash Goggles. | Face Shield + Goggles. |

| Body | Lab coat (buttoned), long sleeves. | Tyvek® suit or chemical-resistant apron. |

Engineering Controls

-

Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.

-

Static Control: If the substance is a dry powder, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge/dispersion.

Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound to minimize exposure risks.

Figure 1: Standard Operating Procedure (SOP) workflow for handling Benzyl 3-amino-2,6-difluorobenzoate in a research setting.

Emergency Response Protocols

Self-Validating Logic: In an emergency, the speed of neutralization and removal determines the outcome. The lipophilic nature of the benzyl ester means water alone is often insufficient for skin decontamination; soap is critical.

Exposure Response Logic

Figure 2: Triage and response logic for accidental exposure.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield/Laminate gloves and respiratory protection.

-

Containment:

-

Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

-

Solid: Cover with wet paper towel to prevent dust, then scoop.

-

-

Decontamination: Clean area with a dilute surfactant solution. The amine is basic; a weak citric acid wash can help solubilize residues for removal.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation (browning) upon air exposure.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Acids: Will protonate the amine, changing solubility.

-

Acyl Chlorides/Anhydrides: Will react rapidly with the amine.

-

Disposal Considerations

Do not dispose of via sink or general trash. This compound is toxic to aquatic life (H411).[1][2][3]

-

Stream: Halogenated Organic Waste .

-

Labeling: Must be clearly labeled with "Fluorinated Organic Solid/Liquid" and "Toxic."

-

Destruction: High-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) and NOx.

References

-

PubChem. (n.d.). Compound Summary: 2,6-Difluoroaniline. National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Benzyl 3-amino-2,6-difluorobenzoate Derivatives and Analogues

The following technical guide is structured to provide an in-depth analysis of Benzyl 3-amino-2,6-difluorobenzoate , its derivatives, and its role as a strategic scaffold in medicinal chemistry.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Strategic Scaffold

Benzyl 3-amino-2,6-difluorobenzoate is a specialized intermediate used primarily in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . While the methyl ester analogue is more commercially prevalent, the benzyl ester variant offers a critical advantage in complex total synthesis: orthogonal protection .

Unlike methyl or ethyl esters, which require basic or acidic hydrolysis (conditions that can damage sensitive quinolone cores or racemize chiral centers), the benzyl ester can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions. This property makes it indispensable for late-stage convergent synthesis in drug discovery.

Key Chemical Identities

| Property | Data |

| IUPAC Name | Benzyl 3-amino-2,6-difluorobenzoate |

| Core Scaffold | 3-amino-2,6-difluorobenzoic acid |

| Molecular Formula | C₁₄H₁₁F₂NO₂ |

| Molecular Weight | 263.24 g/mol |

| Key Functionality | Orthogonally protected carboxylic acid; Aniline handle for coupling |

| Primary Application | Intermediate for Tosufloxacin, Temafloxacin, and RORγt inverse agonists |

Structural Analysis & SAR Logic

The biological potency of drugs derived from this scaffold relies heavily on the 2,6-difluoro substitution pattern .

The "Fluorine Effect" in SAR

-

Metabolic Stability: The fluorine atoms at positions 2 and 6 block metabolic hydroxylation on the phenyl ring, significantly extending the half-life of the final drug molecule.

-

Conformational Lock: In biaryl systems (common in kinase inhibitors), the 2,6-difluoro pattern creates steric repulsion, forcing the attached rings out of planarity (atropisomerism). This "twist" is often required to fit into hydrophobic pockets of enzymes like RORγt or MAPK .

-

Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the pKa of the aniline nitrogen (position 3), making it less nucleophilic but more acidic. This affects coupling reaction rates and hydrogen bond donor capability in the final drug.

Visualization: SAR Decision Tree

The following diagram illustrates the structural logic used when selecting this scaffold for drug design.

Caption: Structural Activity Relationship (SAR) logic for the 3-amino-2,6-difluorobenzoate scaffold.

Synthesis Protocols

The synthesis of the benzyl ester requires careful control to prevent nucleophilic aromatic substitution of the fluorine atoms, which are activated by the electron-withdrawing ester.

Protocol A: Selective Benzylation of 3-Amino-2,6-difluorobenzoic Acid

Objective: Synthesize Benzyl 3-amino-2,6-difluorobenzoate from the commercial acid without alkylating the amine.

Reagents:

-

Starting Material: 3-Amino-2,6-difluorobenzoic acid (1.0 eq)

-

Reagent: Benzyl bromide (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-Amino-2,6-difluorobenzoic acid (5.0 g, 28.9 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

-

Base Addition: Add K₂CO₃ (6.0 g, 43.3 mmol) in a single portion. The suspension may warm slightly.

-

Alkylation: Add Benzyl bromide (3.8 mL, 31.8 mmol) dropwise over 10 minutes to the stirring suspension at room temperature (25°C).

-

Note: Do not heat above 40°C. Higher temperatures promote N-benzylation (over-alkylation) due to the enhanced acidity of the aniline protons.

-

-

Reaction Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid (baseline) should disappear, and a new high-Rf spot (ester) should appear.

-

Workup: Pour the reaction mixture into ice-water (200 mL). The product should precipitate as a white/off-white solid.

-

Purification: Filter the solid. Wash with water (3 x 50 mL) to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.

-

Yield: Expected yield 85–92%.

Protocol B: N-Functionalization (Gould-Jacobs Reaction Precursor)

For quinolone synthesis, the amine is typically reacted with an alkoxymethylene malonate.

-

Condensation: React Benzyl 3-amino-2,6-difluorobenzoate with Diethyl ethoxymethylenemalonate (EMME) at 110°C.

-

Cyclization: The resulting enamine is cyclized (often using polyphosphoric acid or Eaton's reagent) to form the quinolone core.

-

Critique: The benzyl ester is stable to the thermal conditions of the first step but must be carefully managed during the acidic cyclization step.

-

Analogues and Derivatives

Researchers often modify this core to tune solubility and potency.

| Analogue Class | Modification | Application |

| Methyl Ester | -COOCH₃ | Commercial standard; used when basic hydrolysis is acceptable. |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acid-labile protection; used in solid-phase synthesis. |

| 3-Acetamide | -NH-COCH₃ | Prodrug forms or intermediates for heterocyclic fusion. |

| 3-Sulfonamide | -NH-SO₂-R | Common in RORγt inverse agonists (e.g., N-sulfonylated derivatives). |

| 4-Fluoro Isomer | 2,4,6-Trifluoro | Used when higher metabolic stability is required (blocks position 4). |

Synthesis Workflow Diagram

The following Graphviz diagram details the synthesis of the scaffold and its divergence into two major drug classes: Fluoroquinolones and Kinase Inhibitors .

Caption: Synthetic pathway from raw materials to bioactive pharmaceutical ingredients (APIs).

Analytical Characterization

To validate the synthesis of Benzyl 3-amino-2,6-difluorobenzoate , the following spectral data are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.35–7.45 (m, 5H, Benzyl-ArH)

-

δ 6.90 (m, 1H, H-4 or H-5 of benzoate)

-

δ 6.75 (m, 1H, H-5 or H-4 of benzoate)

-

δ 5.30 (s, 2H, O-CH₂-Ph)

-

δ 5.10 (br s, 2H, NH₂ - Exchangeable)

-

-

¹⁹F NMR: Two distinct signals (approx -110 to -120 ppm) showing coupling to each other and aromatic protons.

-

Mass Spectrometry (ESI+): [M+H]⁺ = 264.1

References

-

Chu, D. T. W., et al. (1988). "Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents." Journal of Medicinal Chemistry.

-

U.S. National Library of Medicine. (2025). "Compound Summary: Methyl 3-amino-2,6-difluorobenzoate." PubChem.

-

Faul, M. M., et al. (2020). "Discovery of 2,6-difluorobenzyl ether series... as RORγt inverse agonists."[1] Bioorganic & Medicinal Chemistry Letters.

-

Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis: Benzyl Esters." Wiley Online Library.

-

BenchChem. (2025). "Protocols for Benzyl Ester Protection in Amino Acids." BenchChem Application Notes.

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Topic: Benzyl 3-amino-2,6-difluorobenzoate synthesis protocol step-by-step Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

Benzyl 3-amino-2,6-difluorobenzoate is a critical intermediate in the synthesis of next-generation pharmacophores, particularly in the development of ROR

This protocol details the Base-Promoted Nucleophilic Substitution route. Unlike acid-catalyzed Fischer esterification (which is sluggish due to the steric bulk of the 2,6-difluoro motif) or acid chloride activation (which risks self-polymerization of the amino-acid moiety), this method utilizes the carboxylate anion's nucleophilicity to attack benzyl bromide.[1] This route ensures high chemoselectivity, preserving the free aniline without the need for protection/deprotection steps.[1]

Retrosynthetic Logic (Pathway Visualization)

Figure 1: Retrosynthetic strategy highlighting the convergent SN2 approach to avoid side reactions.

Materials & Reagents

Purity is paramount.[1][2] The 2,6-difluoro core makes the ring electron-deficient, rendering the amine less nucleophilic but still prone to oxidation if low-grade solvents are used.[1]

| Reagent / Solvent | CAS No.[1] | Grade | Eq. | Role |

| 3-Amino-2,6-difluorobenzoic acid | 820235-96-3 | >97% | 1.0 | Limiting Reagent |

| Benzyl Bromide | 100-39-0 | ReagentPlus | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | 1.5 | Base (Acid Scavenger) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | 10 vol | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS | - | Extraction Solvent |

| Brine (Sat.[1][3] NaCl) | 7647-14-5 | - | - | Wash Solution |

Detailed Experimental Protocol

Phase A: Reaction Setup (The "Clean" Start)

Objective: Generate the carboxylate nucleophile without oxidizing the amine.

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solubilization:

-

Deprotonation:

Phase B: Electrophile Addition & Reaction

Objective: Drive the SN2 reaction while minimizing N-alkylation.

-

Addition:

-

Incubation:

-

Stir the reaction mixture at RT (20–25°C) for 4–6 hours.

-

Optional: If TLC indicates <50% conversion after 2 hours, warm to 40°C. Do not exceed 60°C to prevent decomposition.[1]

-

Phase C: Monitoring & Workup

Objective: Isolate the ester and remove polar impurities (DMF, salts).

-

TLC Monitoring:

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV (254 nm). The product will have a higher

(~0.6) than the acid (

-

-

Quenching:

-

Extraction:

-

Washing (Critical Step):

-

Wash organics with Water (2 x 20 mL) to remove residual DMF.

-

Wash with Sat. NaHCO₃ (1 x 20 mL) to remove unreacted benzoic acid.

-

Wash with Brine (1 x 20 mL).

-

-

Drying & Concentration:

Phase D: Purification

-

Crystallization (Preferred):

-

Flash Chromatography (Alternative):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 5%

15% EtOAc in Hexanes.[1]

-

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected metrics.

| Parameter | Expected Result | Failure Mode Indicator |

| Appearance | White to off-white crystalline solid | Yellow/Brown: Oxidation of amine.[1] Oil: Residual solvent or N-benzylated impurity.[1] |

| ¹H NMR (CDCl₃) | Missing 5.35 ppm: Hydrolysis.[1] Extra benzylic signal: N-benzylation. | |

| Yield | 85% - 95% | <50%: Incomplete deprotonation (wet DMF) or loss during wash steps. |

| Mass Spec (ESI) | 264 + 90 (354): N-benzylated byproduct. |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common synthesis issues.

Safety & Handling

-

Benzyl Bromide: A potent lachrymator (causes tearing) and skin irritant. Strict Requirement: Handle only in a functioning fume hood. Keep a neutralizing agent (10% aqueous sodium thiosulfate) nearby to clean spills.

-

Fluorinated Aromatics: Generally stable, but can release HF under extreme combustion conditions.[1]

-

Waste Disposal: All aqueous washes containing DMF must be disposed of as halogenated organic waste due to the presence of residual benzyl bromide and fluorinated byproducts.[1]

References

-

Preparation of Fluorobenzyl Derivatives. European Patent EP1114809A1.[1] Describes general methods for handling 2,6-difluoro intermediates and nucleophilic substitutions on fluorinated benzylic systems.

-

Synthesis of Benzyl Esters via Carboxylate Nucleophilic Substitution. Organic Syntheses & General Methodology. Standard protocol adaptation for hindered benzoic acids using Benzyl Bromide/K2CO3. Confirmed reactivity patterns for 2,6-difluoro substitution.[1][2][5]

-

Process for Preparation of 3,5-Difluorobenzyl Derivatives. Patent Application IN201303588. Provides context on the stability and handling of difluoro-aniline derivatives during alkylation/esterification steps.

-

Reaction of Amino-Benzoic Acids. Org. Synth. 1922, 2, 15.[1] Classic foundation for esterification of amino acids, modified here for base-promoted alkylation to prevent amine interference.[1]

Sources

- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 2. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Note: Process Development for the Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 3-amino-2,6-difluorobenzoate , a critical intermediate in the development of kinase inhibitors and antibacterials. While standard esterification methods (Fischer-Speier) are common, the specific electronic and steric environment of the 2,6-difluoro-3-aminophenyl motif necessitates a tailored approach to maximize yield and minimize N-alkylation side products. This guide prioritizes a Base-Mediated Carboxylate Alkylation strategy using Benzyl Bromide, validated by mechanistic rationale and analogous fluorinated benzoate syntheses.

Introduction & Retrosynthetic Analysis

Structural Challenges

The target molecule presents two specific synthetic challenges:

-

Steric Hindrance: The ortho-fluorine atoms at positions 2 and 6 create significant steric bulk around the carbonyl carbon, retarding the rate of nucleophilic attack by alcohols in standard acid-catalyzed esterifications.

-

Electronic Deactivation: The fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid but also reduces the nucleophilicity of the aniline nitrogen. This electronic profile favors O-alkylation (ester formation) over N-alkylation when reacting with alkyl halides, provided the conditions are controlled.

Retrosynthetic Strategy

The most reliable disconnection is at the benzyl-oxygen bond. We utilize the high nucleophilicity of the carboxylate anion (generated in situ) towards the highly electrophilic benzyl bromide.

Figure 1: Retrosynthetic disconnection relying on carboxylate alkylation.

Experimental Protocol: Base-Mediated Alkylation

Materials & Reagents

| Reagent | CAS No.[1][2] | Equiv.[3][4] | Role |

| 3-Amino-2,6-difluorobenzoic acid | 83141-11-1 | 1.0 | Limiting Reagent |

| Benzyl Bromide | 100-39-0 | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.5 | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | - | Solvent (5-10 mL/g) |

| Ethyl Acetate | 141-78-6 | - | Extraction Solvent |

Step-by-Step Methodology

Step 1: Carboxylate Formation

-

Charge a clean, dry round-bottom flask with 3-Amino-2,6-difluorobenzoic acid (1.0 equiv).

-

Add anhydrous DMF (10 volumes relative to acid mass). Note: DMF is chosen for its high dielectric constant, which solvates the cation (K+) and enhances the nucleophilicity of the carboxylate anion.

-

Add Potassium Carbonate (1.5 equiv) in a single portion.

-

Stir the suspension at 25 °C for 30 minutes .

-

Observation: Evolution of CO₂ gas may occur; ensure the system is vented. The mixture will remain a suspension.

-

Step 2: Alkylation

-

Cool the mixture to 0 °C using an ice bath. Rationale: Lower temperature suppresses potential N-alkylation of the aniline moiety, although the 2,6-difluoro substitution significantly deactivates the nitrogen lone pair.

-

Add Benzyl Bromide (1.1 equiv) dropwise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 4–6 hours .

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[5] The starting acid (polar) should disappear, replaced by the less polar ester spot.

-

Step 3: Workup & Isolation

-

Quench the reaction by pouring the mixture into Ice-Water (50 volumes).

-

Self-Validating Step: If the product is a solid, it will precipitate immediately as a white/off-white solid. If it is an oil, an emulsion will form.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

-

Washing: Wash the combined organic layers with:

-

Water (2 x 20 mL) (to remove residual DMF).

-

Saturated Brine (1 x 20 mL) .

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ .

-

Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40 °C to yield the crude product.

Step 4: Purification

-

Preferred: Recrystallization from Hexane/Ethyl Acetate or Ethanol if the crude is solid.

-

Alternative: If the product is an oil (common for benzyl esters), purify via Flash Column Chromatography using a gradient of 0% → 20% Ethyl Acetate in Hexanes .

Process Workflow Diagram

Figure 2: Operational workflow for the base-mediated synthesis.

Analytical Characterization (Expected)

Due to the lack of a specific public spectral database entry for this exact CAS, the following data is derived from high-fidelity analogs (e.g., Methyl 3-amino-2,6-difluorobenzoate and Benzyl 2,6-difluorobenzoate) [1][2].

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 – 7.45 (m, 5H, Ph -H) – Benzyl aromatic protons.

-

δ 6.70 – 6.90 (m, 2H, Ar-H ) – Difluorophenyl ring protons (multiplets due to F-H coupling).

-

δ 5.35 (s, 2H, O-CH₂ -Ph) – Benzylic methylene.

-

δ 3.80 (br s, 2H, NH₂ ) – Amine protons (broad, exchangeable).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Expect two distinct signals around -110 to -125 ppm (multiplets), characteristic of the 2,6-difluoro substitution pattern.

-

Mass Spectrometry

-

ESI-MS: Calculated [M+H]⁺ for C₁₄H₁₁F₂NO₂: 264.08 .

-

Look for the molecular ion peak at m/z 264.1 .

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact & Mitigation |

| Water Content | Anhydrous DMF (<0.1% H₂O) | Risk: Hydrolysis of Benzyl Bromide to Benzyl Alcohol.Fix: Use fresh anhydrous DMF or dry over molecular sieves. |

| Temperature | 0 °C → 25 °C | Risk: High temp (>50 °C) promotes N-alkylation (formation of N-benzyl byproduct).Fix: Maintain strict temp control; do not heat. |

| Stoichiometry | 1.1 equiv BnBr | Risk: Large excess leads to bis-alkylation.Fix: Stick to 1.05–1.1 equivalents. |

Safety & Handling

-

Benzyl Bromide: A potent lachrymator (tear gas). Handle only in a functioning fume hood. Wear goggles and chemical-resistant gloves.[6]

-

Fluorinated Anilines: Potential toxicity.[5][6] Avoid skin contact and inhalation.[6]

-

Waste Disposal: Aqueous waste from the workup contains DMF and bromide salts; dispose of in halogenated organic waste streams according to local EHS regulations.

References

-

Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[7] Green Chemistry. (Demonstrates general benzyl esterification protocols). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-3-fluorobenzoic acid synthesis. (Provides context for handling fluorinated amino-benzoic acids). Retrieved from [Link]

-

ChemSrc. (2025). Methyl 3-amino-2,6-difluorobenzoate Physical Properties. (Analogous compound data). Retrieved from [Link]

Sources

- 1. Benzyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. rsc.org [rsc.org]

- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl benzoate Pharmaceutical Secondary Standard; Certified Reference Material 120-51-4 [sigmaaldrich.com]

- 6. Methyl 3-amino-2,6-difluorobenzoate | CAS#:84832-02-0 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

Application Note: Purification Strategies for Benzyl 3-amino-2,6-difluorobenzoate

Abstract & Scope

Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly in the development of kinase inhibitors and benzoylurea agrochemicals.[1][2][3] Its purification presents unique challenges due to the electronic deactivation of the amino group by the ortho,ortho-difluoro motif and the lipophilicity of the benzyl ester.[1]

This guide details three distinct purification protocols ranging from high-throughput crude isolation to pharmaceutical-grade recrystallization.[1] It prioritizes self-validating workflows that minimize yield loss while maximizing impurity rejection.[1]

Chemical Profile & Critical Attributes[4][5][6]

Understanding the physicochemical environment of the molecule is prerequisite to selecting a purification vector.

| Property | Value / Description | Implication for Purification |

| Structure | Benzyl ester of 3-amino-2,6-difluorobenzoic acid | Lipophilic tail (Benzyl) + Polar head (Aniline/Ester).[1] |

| Molecular Weight | 263.24 g/mol | Suitable for standard silica flash chromatography. |

| Basicity (Predicted) | Weakly basic (pKa ~2.5 - 3.[1]5) | The 2,6-difluoro substitution and ester group withdraw electron density.[1] Do not rely on standard aqueous acid extraction to retain the product; the salt may hydrolyze or partition back to organic. |

| Solubility | High: DCM, EtOAc, THFLow: Hexanes, Water | Ideal for liquid-liquid extraction and crystallization from non-polar/polar pairs.[1] |

| Key Impurities | 1. 3-amino-2,6-difluorobenzoic acid (Starting Material)2. Benzyl Alcohol (Reagent)3. Dibenzyl ether (Side product) | Acidic impurities (1) can be removed via base wash. Neutral lipophiles (2, 3) require crystallization or chromatography. |

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal purification route based on the crude profile:

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude mixture composition.

Detailed Protocols

Protocol A: Reactive Work-up (The "Crude Clean")

Objective: Remove unreacted 3-amino-2,6-difluorobenzoic acid and inorganic salts.[1] Mechanism: The starting acid is converted to its water-soluble sodium carboxylate salt, while the target ester remains in the organic phase.[1]

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Note: Do not use Dichloromethane (DCM) here if avoiding emulsions is a priority, though DCM is a better solvent for the ester.

-

-

Acid Removal: Wash the organic phase twice with saturated aqueous NaHCO₃ (1:1 v/v).

-

Neutralization: Wash once with Brine (saturated NaCl) to remove trapped water and trace base.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate

-

Critical Step: Do not use MgSO₄ if the crude contains sensitive catalytic residues, though for this ester, it is generally safe.

-

Protocol B: Flash Chromatography (The "Isolation")

Objective: Separation of the product from benzyl alcohol and non-polar byproducts. Stationary Phase: Silica Gel (40-63 µm).[1]

Gradient Strategy: The 2,6-difluoro group reduces the polarity of the amine, making the compound run faster than typical anilines.

-

Equilibration: Column volume (CV) = 3. Equilibrate with Hexanes .

-

Loading: Dissolve crude in minimum DCM or Toluene. Avoid EtOAc for loading to prevent band broadening.

-

Elution Profile:

-

Detection: UV at 254 nm . The benzoyl chromophore is strong.

TLC Data (Hexane:EtOAc 4:1):

Protocol C: Recrystallization (The "Scalable Polish")

Objective: Obtaining >99% purity for biological assays. Principle: Exploiting the steep solubility curve of the fluorinated ester in alcohol/water systems.

-

Solvent Choice: Ethanol (EtOH) / Water or Heptane / Toluene .

-

Recommendation:EtOH/Water is preferred for removing lipophilic impurities like benzyl alcohol (which stays in the mother liquor).

-

-

Dissolution:

-

Place 10g of crude solid in a flask.

-

Add Absolute Ethanol (approx. 5 mL/g) and heat to reflux (80°C) until fully dissolved.

-

Observation: If solids remain, hot filter to remove inorganic salts.

-

-

Nucleation:

-

Crystallization:

-

Cool to 0-4°C in an ice bath for 2 hours.

-

Note: Rapid cooling may trap impurities. Slow cooling yields needles/plates.

-

-

Harvest:

-

Filter the white crystalline solid.[6]

-

Wash with cold 20% EtOH/Water .

-

Dry under high vacuum at 40°C.

-

Analytical Validation (Self-Check)

Before releasing the batch, validate identity and purity.

-

¹H NMR (CDCl₃, 400 MHz):

-

¹⁹F NMR:

-

Expect two distinct signals if the environment is asymmetric, or a coupled pattern. The 2,6-difluoro pattern is characteristic.[1]

-

Scientific Rationale & Troubleshooting

Why not use HCl salt formation for purification? While many anilines are purified by precipitating the HCl salt, the 2,6-difluoro substitution significantly lowers the basicity of the amine (inductive withdrawal by Fluorine).

-

Risk:[1] The salt may be unstable or hygroscopic.

-

Risk:[1] Strong acid conditions might hydrolyze the benzyl ester (cleavage to the acid and benzyl chloride).

-

Recommendation: Stick to neutral recrystallization (Protocol C) unless the impurity profile specifically demands salt formation (e.g., separating from a non-basic isomer).

Troubleshooting Low Yields:

-

Issue: Product oils out during recrystallization.

-

Cause: Solution too concentrated or cooling too fast.

-

Fix: Re-heat, add more EtOH, and seed with a pure crystal if available.

-

-

Issue: Benzyl alcohol persists.

-

Fix: Benzyl alcohol has a high boiling point. Use Protocol B (Column) or dry the solid under high vacuum (>0.1 mbar) at 50°C for extended periods.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57989692, Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester.[1] Retrieved from [Link]

- Context: Provides structural analogs and physicochemical data for fluorinated aminobenzo

-

Organic Syntheses (2011). Preparation of 2-Amino-3-fluorobenzoic acid. Org.[4][7][8] Synth. 2011, 88, 224-237.[1] Retrieved from [Link]

- Context: Establishes the stability and solubility profiles of fluorinated anthranilic acids, directly applicable to the 2,6-difluoro analog.

-

-

Context: General protocols for handling benzyl esters and amino-protecting groups during purification.[1]

-

-

Google Patents (2010). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.[1] Retrieved from

- Context: Describes the synthesis and handling of 2,6-difluoro aromatic intermediates, relevant for impurity identific

Sources

- 1. Methyl 3-amino-2,6-difluorobenzoate | CAS#:84832-02-0 | Chemsrc [chemsrc.com]

- 2. CAS:2551115-59-2, Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride-毕得医药 [bidepharm.com]

- 3. 1529613-64-6|Methyl 3-amino-4-bromo-2,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Recrystallization of Benzyl 3-amino-2,6-difluorobenzoate

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of Benzyl 3-amino-2,6-difluorobenzoate , a critical fluorinated building block likely used in the synthesis of next-generation kinase inhibitors or fluoroquinolone antibiotics.

Executive Summary & Process Logic

The purification of Benzyl 3-amino-2,6-difluorobenzoate presents a specific challenge in process chemistry: balancing the lipophilicity of the benzyl ester moiety with the polarity of the amino-difluoro core. While simple benzyl benzoate is a liquid at room temperature (MP ~18–21°C), the introduction of the amino and difluoro groups significantly increases the lattice energy via hydrogen bonding and dipole interactions, rendering the target compound a solid.

This protocol utilizes a binary solvent system (Ethyl Acetate / n-Heptane) . This choice is driven by three mechanistic factors:

-

Solubility Differential: The target ester is highly soluble in hot Ethyl Acetate (EtOAc) but crystallizes upon cooling and the addition of n-Heptane.

-

Impurity Purging: The primary impurity, Benzyl Alcohol (often used in excess during esterification), remains miscible in the n-Heptane mother liquor, preventing co-crystallization.

-

Thermal Stability: The boiling point of this system (< 90°C) minimizes the risk of ester hydrolysis or thermal decarboxylation of the sensitive amino-difluoro core.

Technical Specifications & Safety

| Parameter | Specification / Data |

| Target Compound | Benzyl 3-amino-2,6-difluorobenzoate |

| CAS (Methyl Analog) | 84832-02-0 (Reference for core stability) |

| Molecular Weight | ~263.24 g/mol |

| Expected Morphology | Off-white to pale yellow needles or plates |

| Solvent System | Solvent A: Ethyl Acetate (ACS Grade) Solvent B: n-Heptane (99%) |

| Critical Impurities | Benzyl alcohol, 3-amino-2,6-difluorobenzoic acid, coupling byproducts |

Experimental Protocol

Phase A: Dissolution and Hot Filtration

Objective: To dissolve the crude solid while removing insoluble inorganic salts or polymer byproducts.

-

Charge Crude: Place 10.0 g of crude Benzyl 3-amino-2,6-difluorobenzoate into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add 25 mL of Ethyl Acetate .

-

Heating: Heat the mixture to a gentle reflux (~77°C) using an oil bath.

-

Note: If the solid does not completely dissolve, add EtOAc in 2 mL increments. Do not exceed 40 mL total volume to maintain yield.

-

-

Clarification: If insoluble particles (likely salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad into a clean, pre-warmed Erlenmeyer flask.

Phase B: Controlled Crystallization

Objective: To induce nucleation while keeping lipophilic impurities in solution.

-

Initial Cooling: Remove the filtrate from heat and allow it to cool slowly to ~45°C (warm to touch).

-

Antisolvent Addition: While stirring moderately, add n-Heptane dropwise.

-

Visual Cue: Watch for a persistent cloudiness (turbidity). Once the cloudiness persists for 10 seconds, stop addition.

-

Re-dissolution: Add a few drops of EtOAc to just clear the solution (restore transparency).

-

-

Nucleation: Allow the clear solution to cool to room temperature (20–25°C) undisturbed. Crystal formation should begin within 15–30 minutes.

-

Deep Cooling: Once a slurry forms, place the flask in an ice/water bath (0–4°C) for 1 hour to maximize recovery.

Phase C: Isolation and Drying[1][2][3]

-

Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.

-

Displacement Wash: Wash the filter cake with 15 mL of cold n-Heptane/EtOAc (4:1 ratio) .

-

Critical Step: This wash removes the residual mother liquor containing the benzyl alcohol impurity.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Validation: Monitor mass until constant.

-

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and impurity rejection pathways in this protocol.

Figure 1: Decision logic for the purification of Benzyl 3-amino-2,6-difluorobenzoate, highlighting impurity rejection streams.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

-

HPLC Purity Check:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Success Criteria: Purity > 98.5% (Area %).

-

Impurity Marker: Check for the absence of Benzyl Alcohol (early eluting) and the free acid (very early eluting).

-

-

1H NMR Spectroscopy:

-

Verify the integral ratio of the Benzyl protons (~5.3 ppm, s, 2H) to the aromatic core protons.

-

Ensure no aliphatic peaks from Heptane remain.

-

-

Melting Point:

-

Determine the melting point range.[1] A sharp range (< 2°C) indicates high purity.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57989692, Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate. Retrieved from [Link]

-

Organic Syntheses (2025). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes (General procedure for benzyl ester recrystallization). Retrieved from [Link]

Sources

Application Notes & Protocols: Benzyl 3-amino-2,6-difluorobenzoate as a Versatile Synthetic Building Block

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. Benzyl 3-amino-2,6-difluorobenzoate is a trifunctional synthetic building block of significant interest, offering a unique combination of reactive sites. This molecule features: 1) a nucleophilic primary amine at the 3-position, 2) an aromatic ring activated by two electron-withdrawing fluorine atoms ortho to the carboxylate, and 3) a benzyl-protected carboxylic acid.